![molecular formula C11H7Br2F3N4O B277498 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the growth of cancer cells by targeting specific proteins that are involved in cell division and proliferation. Additionally, this compound has been found to inhibit the growth of fungi and bacteria by targeting specific enzymes that are involved in the synthesis of their cell walls.
Biochemical and Physiological Effects:
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been found to exhibit significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the growth of fungi and bacteria by disrupting their cell walls. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages and limitations for lab experiments. This compound has been found to exhibit significant biological activity, which makes it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is the development of new drugs and therapies based on the mechanism of action of this compound. Additionally, this compound could be studied for its potential use in the treatment of various diseases, including cancer and fungal infections. Furthermore, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved biological activity.
Métodos De Síntesis
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-[3-(trifluoromethyl)phenyl]acetamide in the presence of a suitable reagent. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit significant biological activity and has been studied for its potential use as an antifungal, antimicrobial, and anticancer agent. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
Propiedades
Fórmula molecular |
C11H7Br2F3N4O |
|---|---|
Peso molecular |
428 g/mol |
Nombre IUPAC |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H7Br2F3N4O/c12-9-18-10(13)20(19-9)5-8(21)17-7-3-1-2-6(4-7)11(14,15)16/h1-4H,5H2,(H,17,21) |
Clave InChI |
UNVRAFCRNPKZPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



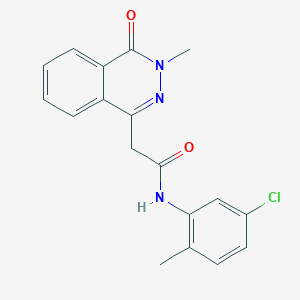

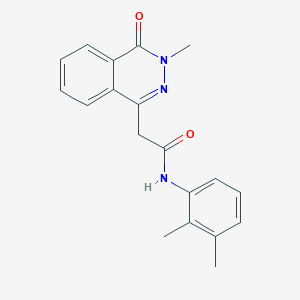
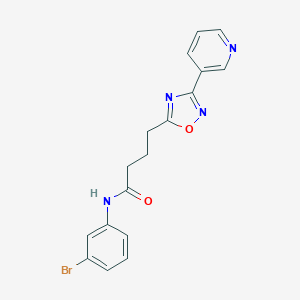
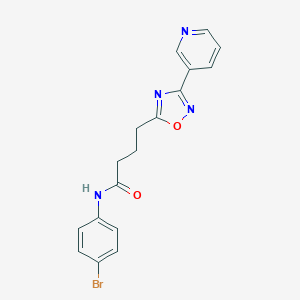
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)

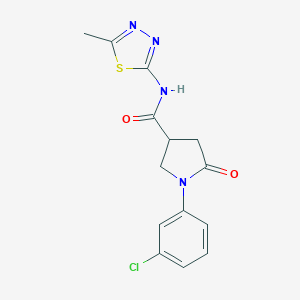
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)


![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)